Product packaging for Mercurophylline(Cat. No.:CAS No. 1092649-74-5)

Mercurophylline

Cat. No.: B13802327
CAS No.: 1092649-74-5
M. Wt: 488.95 g/mol
InChI Key: KNLSOEGWONDWMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mercurophylline (CAS 8012-34-8) is an organomercurial compound that was historically used as a diuretic agent . It appears as a white to yellow, odorless solid at room temperature . Its primary research value lies in the study of historical diuretic mechanisms and the toxicology of mercury-containing pharmaceuticals. As a mercurial diuretic, its mechanism of action is attributed to the liberation of mercuric ions (Hg²⁺) within the kidney . These ions inhibit sodium and chloride reabsorption by binding to sulfhydryl groups of transport enzymes, primarily in the thick ascending limb of the loop of Henle and the proximal tubule . Research into this compound provides critical insights into the effects of heavy metals like mercury on cellular function. Studies indicate that mercury induces toxicity through pathways such as reactive oxygen species (ROS) generation, enzyme inactivation, glutathione depletion, and oxidative stress . Specific toxicological data for this compound includes a reported lethal dose (LD50) of 121 mg/kg via intraperitoneal administration in rats . Administration in humans has been associated with toxic effects such as cardiac arrhythmias , and prolonged use can lead to gastrointestinal irritation and kidney damage . Due to its mercury content and associated toxicity, its medicinal use has been discontinued. This product is strictly intended for research purposes, such as biochemical studies and toxicological investigations, and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26HgNO5 B13802327 Mercurophylline CAS No. 1092649-74-5

Properties

CAS No.

1092649-74-5

Molecular Formula

C14H26HgNO5

Molecular Weight

488.95 g/mol

IUPAC Name

[3-[(3-carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate

InChI

InChI=1S/C14H24NO4.Hg.H2O/c1-9(19-5)8-15-11(16)10-6-7-14(4,12(17)18)13(10,2)3;;/h9-10H,1,6-8H2,2-5H3,(H,15,16)(H,17,18);;1H2

InChI Key

KNLSOEGWONDWMW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCC1(C)C(=O)O)C(=O)NCC(C[Hg])OC)C.O

Origin of Product

United States

Historical Trajectories in Pharmaceutical Sciences Research

Evolution of Organomercurial Compounds within Experimental Pharmacology

The therapeutic use of mercury has a long history, with mercurous chloride being recognized as a diuretic by Paracelsus in the 16th century. acs.orgacs.org For centuries, physicians cataloged various natural substances, mostly herbal derivatives, for their diuretic properties. acs.org It wasn't until the early 20th century that organomercurials became the first highly effective diuretics available. acs.orgacs.org Their diuretic potential was serendipitously discovered in 1919 by a Viennese medical student, Alfred Vogl, who observed that patients treated for syphilis with an organomercurial compound passed large amounts of urine. acs.orgacs.org

This discovery ushered in an era where organomercurials, administered by injection, were the most potent diuretics in clinical use for approximately four decades. acs.orgpharmacy180.com The first of these, Novasurol, was introduced in 1917 for syphilis treatment before its diuretic action was fully appreciated. ahajournals.org However, its toxicity prompted further research. ahajournals.org In 1924, a less toxic organomercurial, Mersalyl (B1676301), was developed and remained a popular choice until the 1950s. ahajournals.orgjapi.org Further advancements led to the creation of other mercurial compounds like Mercupurin. ahajournals.org These compounds were often combined with theophylline (B1681296) to enhance their diuretic effect. ahajournals.org

Despite their efficacy, the prolonged use of organomercurials was associated with toxic side effects, which ultimately led researchers to seek safer alternatives. acs.org The 1950s marked a turning point with the development of carbonic anhydrase inhibitors, and later, the introduction of chlorothiazide (B1668834) in 1957, which revolutionized diuretic therapy. acs.orgjapi.org By the late 1950s, thiazide diuretics were considered superior to the organomercurials. acs.orgacs.org

Paradigmatic Role of Mercurophylline in Early Mechanistic Investigations

This compound, a combination of a mercurial organic acid and theophylline, played a significant role in early investigations into the mechanisms of diuretic action. ahajournals.orgwikipedia.org Before the detailed understanding of renal physiology, the state of diuretic knowledge was considered chaotic. japi.org The research involving compounds like this compound was pivotal in advancing the understanding of how diuretics work.

Early studies focused on the potent diuretic effects of these compounds, noting their ability to promote diuresis in a high percentage of patients. ahajournals.org Investigations into the mechanism of action of mercurial diuretics, including this compound, revealed that they inhibit the reabsorption of sodium in the ascending loop of Henle. elementalchemistry.inwikipedia.org This leads to an increased excretion of sodium and chloride ions. elementalchemistry.in Specifically, the mercuric ion (Hg2+) was found to dissociate from the organic molecule in an acidic environment and bind to sulfhydryl groups on enzymes, thereby inactivating them and diminishing sodium reabsorption. elementalchemistry.in This interaction with sulfhydryl enzymes in the kidney tubules was a key finding in understanding their mode of action. pharmacy180.com

Methodological Advancements Facilitated by this compound Research in Prior Eras

Research on this compound and other mercurial diuretics contributed to the development and refinement of various research methodologies in pharmacology and clinical investigation. The need to assess the efficacy and safety of these potent compounds spurred advancements in experimental design and analysis.

During this era, there was a growing recognition of the importance of controlled clinical trials. acs.org While the first randomized clinical trials for antihypertensive medications were not completed until the 1960s, the groundwork for such rigorous evaluation was laid during the period when mercurials were in widespread use. acs.org Studies on this compound involved monitoring electrolyte and water excretion, which helped refine methods for measuring renal function and the impact of drugs on it. dntb.gov.ua For instance, studies compared the effects of different mercurial compounds on the excretion of sodium, chloride, potassium, and other electrolytes, providing a more detailed picture of their pharmacological action. dss.go.th

Furthermore, the investigation of toxic effects, such as renal tubular damage, necessitated the development of methods to assess kidney function and pathology in both animal models and human patients. capes.gov.br The study of mercurial diuretics also prompted research into antidotes and ways to mitigate toxicity, such as the use of dimercaprol (B125519) (BAL). dss.go.th The principles of biological standardization and the statistical analysis of experimental data also saw significant progress during this period, ensuring more reliable and reproducible results in pharmacological research. dss.go.th

Contributions to the Understanding of Drug Action Theories and Structural Specificity in Historical Contexts

The study of this compound and other organomercurials contributed significantly to the evolving theories of drug action and the concept of structural specificity in the early to mid-20th century. This period saw the transition from empirical observations to a more mechanistic understanding of how drugs interact with the body.

The work on mercurial diuretics provided a compelling example of the "receptor theory" of drug action, a concept introduced by John Newport Langley and Paul Ehrlich. wikipedia.orgnih.gov This theory posited that drugs interact with specific "receptive substances" or receptors in cells to produce their effects. wikipedia.orgnih.gov The action of mercurials, specifically their binding to sulfhydryl groups on enzymes in the renal tubules, provided a tangible example of a drug acting on a specific molecular target. elementalchemistry.inpharmacy180.com This supported the chemical view of drug action over competing physical theories of the time. nih.gov

Research on organomercurials also highlighted the importance of chemical structure in determining pharmacological activity and toxicity. The general structure of mercurial diuretics, a carbon chain with a mercury atom at one end, was found to be crucial for their diuretic effect. elementalchemistry.inpharmacy180.com It was observed that the nature of the organic portion of the molecule (the 'Y' group) influenced the drug's distribution and rate of excretion, while the substituent attached to the mercury atom (the 'X' group) affected its toxicity and absorption rate. elementalchemistry.in This demonstrated the principle of structure-activity relationships, where modifications to a molecule's structure could alter its therapeutic and toxic properties. The development of less toxic mercurials like Mersalyl from the more toxic Novasurol is a direct outcome of this line of research. ahajournals.orgjapi.org

Interactive Data Tables

Table 1: Evolution of Diuretic Compounds

Compound/Class Decade of Introduction/Key Discovery Key Characteristic/Significance
Mercurous chloride 16th Century Early use as a diuretic by Paracelsus. acs.orgacs.org
Organomercurials (general) 1920s First highly effective diuretics, administered by injection. acs.orgpharmacy180.com
Novasurol 1917 Initially for syphilis, its diuretic effect was then observed. ahajournals.org
Mersalyl 1924 A less toxic organomercurial that was widely used. ahajournals.orgjapi.org
Carbonic Anhydrase Inhibitors 1940s-1950s Developed from observations of sulfonamides' effects. acs.orgjapi.org

Table 2: Mechanistic Insights from this compound Research

Finding Implication for Mechanism of Action
Inhibition of sodium reabsorption Identified the primary diuretic effect at the tubular level. elementalchemistry.inwikipedia.org
Action in the ascending loop of Henle Pinpointed the specific site of action within the nephron. elementalchemistry.inwikipedia.org
Binding of Hg2+ to sulfhydryl groups Elucidated the molecular interaction responsible for inhibiting transport enzymes. elementalchemistry.inpharmacy180.com

Table 3: Mentioned Compounds

Compound Name
This compound
Mercurous chloride
Novasurol
Mersalyl
Mercupurin
Theophylline
Carbonic Anhydrase Inhibitors
Chlorothiazide
Dimercaprol (BAL)
Sulfonamides
Merbaphen
Chlormerodrin
Phenylmercury nitrate
Mercury chloride
Cinnabar
Realgar
Zuotai
Baijiang Dan
Qishiwei Zhenzhu Pills
Calomel
Novasurol
Salyrgan
Mercuzanthin
Mercaptomerin sodium
Meralluride
Merethoxylline procaine
Mercumatilin sodium
Nicotine
Acetylcholine
Pilocarpine
Physostigmine
Adrenalin
Nitrous oxide
Atropine
Insulin
Histamine
Curare
Benzylpenicillin (G)
«-hcptyl-penicillin (K)
A2-pentenyl- (F)
Thiomerin
Balmersal
Ethacrynic acid
Furosemide
Torsemide
Acetazolamide
Spironolactone
Triamterene
Amiloride
Mannitol
Isosorbide
Glycerol
Urea
Caffeine
Theobromine
Digitalis

Advanced Investigations into Molecular and Cellular Interaction Mechanisms

Interactions with Thiol and Sulfhydryl Groups in Protein Biochemistry

The interaction of mercurial compounds with thiol and sulfhydryl groups is a cornerstone of their biochemical activity. This reactivity is attributed to the high affinity of mercury for sulfur, leading to the formation of stable mercaptides.

High-Affinity Binding Dynamics of Mercuric Ions with Biological Ligands

Mercuric ions (Hg²⁺), the reactive component of mercurial compounds, exhibit a pronounced affinity for sulfur-containing functional groups, primarily the thiol (-SH) groups of cysteine residues within proteins and other biological molecules. nih.gov This interaction leads to the formation of covalent bonds, which can significantly alter the structure and function of proteins. researchgate.netelsevierpure.com The binding affinity of mercury to sulfhydryl groups is notably higher than that of other heavy metals like cadmium, arsenic, and lead. nih.gov

This high-affinity binding is not static; the mercuric ion can be exchanged between different thiol groups in a process known as ligand exchange. nih.gov This dynamic allows mercury to interact with a wide array of cellular components, moving between low-molecular-weight thiols, such as glutathione (B108866), and the sulfhydryl groups of various proteins. nih.govnih.gov

Consequential Alterations in Intracellular Thiol Homeostasis

The extensive binding of mercuric ions to intracellular thiols can lead to a significant disruption of thiol homeostasis. A primary target in this context is glutathione (GSH), a critical intracellular antioxidant and redox buffer. elsevierpure.com Mercurial compounds can deplete intracellular GSH levels by forming GSH-mercury conjugates. nih.govnih.gov

Studies on inorganic mercury have shown that exposure leads to a reduction in intracellular GSH levels. nih.govnih.gov This depletion of the cellular antioxidant defense system can render cells more susceptible to oxidative damage. The administration of N-acetylcysteine (NAC), a precursor to GSH, has been shown to be protective against the toxicity of inorganic mercury, highlighting the importance of maintaining intracellular thiol pools. nih.gov The disruption of thiol homeostasis is a key factor in the cellular dysfunction induced by mercurial compounds.

Enzymatic Modulation and Inhibition Studies in In Vitro and Model Systems

The interaction of mercurial compounds with protein sulfhydryl groups extends to the modulation and often inhibition of various enzymes. This interference with enzymatic activity is a direct consequence of the structural and conformational changes induced by mercury binding.

Research on Aquaporin Functionality Inhibition

Aquaporins (AQPs), a family of membrane channel proteins that facilitate water transport across cell membranes, are known to be inhibited by mercurial compounds. nih.gov This inhibition was one of the defining characteristics that led to the initial identification of water channels as proteins. nih.gov The mechanism of inhibition involves the binding of mercury to a cysteine residue located near the pore of the aquaporin channel, leading to a steric blockade of water passage. nih.govnih.gov

Research on a mutant of aquaporin Z (AqpZ) demonstrated that mercury binding to a specific cysteine residue occludes the pore without causing a significant conformational change in the protein. nih.gov Dose-response studies have quantified the inhibitory effect of mercuric chloride on aquaporin function, as detailed in the table below.

Aquaporin MutantInhibitorRelative Sensitivity to Mercury
Wild-type AqpZHgCl₂Baseline
T183C AqpZHgCl₂4 times more sensitive than wild-type
L170C AqpZHgCl₂20 times more sensitive than wild-type

LCK Protein Inhibition and Associated T-Cell Signaling Research

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling pathway, essential for T-cell activation. Research has shown that inorganic mercury can inhibit Lck activity and disrupt TCR signaling. nih.gov Exposure of T-cells to low, non-toxic levels of inorganic mercury attenuates the TCR signal strength. nih.gov

This inhibition is associated with an inadequate activation of downstream signaling molecules. Specifically, inorganic mercury has been found to inhibit the transient phosphorylation of a key tyrosine residue on Lck, which is a crucial event in the early stages of TCR-induced cell signaling. nih.gov This interference with Lck function ultimately leads to a hypo-phosphorylation of other important elements in the signaling cascade. nih.gov

Effects on Protein Kinase C and Alkaline Phosphatase Activities

Protein Kinase C (PKC) is a family of enzymes involved in controlling the function of other proteins through phosphorylation. In vitro studies have demonstrated that mercuric compounds, including inorganic mercury and methylmercury (B97897), are potent inhibitors of PKC activity at micromolar concentrations. nih.gov The inhibition is concentration-dependent, and different forms of mercury exhibit varying potencies.

InhibitorIC₅₀ (µM) for PKC Inhibition
Methylmercury0.22
Mercury (Hg)1.5
Lead (Pb)2.12

The inhibitory effect of mercury on PKC can be protected by dithiol compounds like dithiothreitol (B142953) (DTT), but not by monothiols such as glutathione, suggesting a specific interaction with sulfhydryl groups within the enzyme. nih.gov

Early experimental studies on poisoning with mercury vapors have also indicated an impact on Alkaline Phosphatase activity in blood and tissues. nih.gov Alkaline phosphatases are a group of enzymes that are active at alkaline pH and are involved in the removal of phosphate (B84403) groups from various molecules. While the precise mechanisms of interaction have not been as extensively detailed as for other enzymes, these findings suggest that alkaline phosphatase is also a target for mercurial compounds.

Succinoxidase Pathway Disruptions in Isolated Biochemical Systems

The succinoxidase system, a key component of the mitochondrial electron transport chain responsible for the oxidation of succinate (B1194679) to fumarate, has been identified as a target for mercurial compounds. Research on the mercurial diuretic mercuhydrin, which shares structural similarities with mercurophylline, has demonstrated the inhibition of succinic dehydrogenase activity. nih.gov Succinate dehydrogenase, or Complex II, is a crucial enzyme in this pathway. Its inhibition disrupts the flow of electrons, leading to impaired cellular respiration and ATP production. The mechanism of inhibition by organomercury compounds is often attributed to their high affinity for sulfhydryl (-SH) groups present in the enzyme's structure. The binding of mercury to these groups can induce conformational changes in the protein, thereby inactivating the enzyme. nih.gov

Table 1: Effects of Mercurial Compounds on Succinoxidase Pathway Components

CompoundTarget EnzymeObserved EffectPotential Consequence
MercuhydrinSuccinate DehydrogenaseInhibition nih.govDecreased cellular respiration, Reduced ATP synthesis
Organomercurials (general)Sulfhydryl groups of enzymesBinding and inactivation nih.govDisruption of mitochondrial function

Investigations into Impacts on Heme Metabolism Pathways

Differential Effects on Enzyme Activity in Specific Cellular Segments

The subcellular distribution of organomercury compounds can lead to differential effects on enzyme activity in various cellular compartments. Due to their lipophilic nature, some organic mercury compounds can readily cross cell membranes and accumulate in specific organelles. nih.gov Research has shown that targeting enzymes to specific subcellular locations can influence the detoxification of organic mercury. nih.gov For instance, the localization of organomercury lyase activity to the endoplasmic reticulum has been shown to be more efficient in detoxifying organic mercury than when the enzyme is located in the cytoplasm. nih.gov This suggests that the toxic effects of an organomercury compound like this compound could be concentrated in particular subcellular microenvironments, leading to localized enzyme inhibition and cellular dysfunction.

Cellular Energetics and Mitochondrial Dysregulation Pathways

Mitochondria are primary targets for mercury-induced toxicity, and organomercury compounds are known to cause significant mitochondrial dysfunction. nih.govnih.gov This dysfunction is a key element in the cellular energetics and dysregulation pathways. Studies on various organic mercury compounds have demonstrated their ability to impair mitochondrial respiration, decrease ATP production, and increase the production of reactive oxygen species (ROS). nih.govresearchgate.net

The inhibition of components of the electron transport chain, such as Complex I, by mercury disrupts the process of oxidative phosphorylation. This not only depletes the cell's energy supply but also leads to oxidative stress, as electrons leak from the transport chain and react with oxygen to form superoxide (B77818) radicals. This oxidative stress can further damage mitochondrial components, including mitochondrial DNA (mtDNA), proteins, and lipids, creating a vicious cycle of mitochondrial damage and cellular injury. mdpi.com

Table 2: Summary of Organomercury Effects on Cellular Energetics

ParameterObserved Effect with Organomercury CompoundsReference
Mitochondrial RespirationDecreased nih.gov
ATP ProductionDecreased nih.gov
Reactive Oxygen Species (ROS)Increased nih.gov
Electron Transport ChainInhibition of complexes (e.g., Complex I)

Nucleic Acid Metabolism and DNA Repair System Perturbations

Organomercury compounds have been shown to induce DNA damage and interfere with DNA repair mechanisms. nih.gov The genotoxic effects of mercury can arise from the direct binding of mercury to DNA bases or through the generation of reactive oxygen species that cause oxidative DNA damage. nih.gov

Furthermore, mercury compounds can inhibit the activity of enzymes involved in DNA repair pathways, such as base excision repair (BER) and nucleotide excision repair (NER). nih.govresearchgate.net This inhibition can lead to an accumulation of DNA damage, increasing the risk of mutations and genomic instability. The interaction of mercury with zinc finger motifs in DNA repair proteins is one proposed mechanism for this inhibition. researchgate.net The disruption of DNA repair processes can have severe consequences for the cell, potentially leading to apoptosis or carcinogenesis.

Autophagic Responses and Programmed Cell Death Pathways in Experimental Contexts

Exposure to heavy metals, including mercury compounds, is known to trigger profound cellular stress, leading to the activation of sophisticated cellular pathways designed to manage damage, such as autophagy and programmed cell death (apoptosis). nih.gov Autophagy is a cellular recycling process that degrades damaged organelles and proteins to maintain homeostasis. acs.orgnih.gov However, under severe stress, this survival mechanism can become dysregulated or contribute to a form of programmed cell death. acs.orgnih.gov

Studies on various mercury compounds demonstrate their capacity to induce both autophagy and apoptosis, often through mechanisms involving oxidative stress. nih.govnih.gov Research indicates that mercury exposure can disrupt mitochondrial function, leading to the generation of reactive oxygen species (ROS), a primary trigger for both cell survival and death pathways. nih.govnih.gov

Experimental work comparing different mercurial species reveals that the specific molecular pathway leading to apoptosis can vary significantly. For instance, both organic (methylmercury chloride, MeHgCl) and inorganic (mercuric chloride, HgCl₂) mercury are potent inducers of apoptosis in human T-cells, yet they engage different key steps in the process. nih.gov

Key differential findings from experimental contexts with mercurials include:

Mitochondrial Disruption : Both MeHgCl and HgCl₂ induce a membrane permeability transition in mitochondria, characterized by a decrease in transmembrane potential and an increase in ROS. nih.gov

Cytochrome c Release : MeHgCl causes a significant translocation of cytochrome c from the mitochondria into the cytosol, a critical step in initiating the caspase cascade. In contrast, HgCl₂ does not appear to alter cytosolic cytochrome c levels. nih.gov

Bcl-2 Protein Levels : The anti-apoptotic protein Bcl-2 is significantly elevated in T-cells treated with HgCl₂, whereas MeHgCl does not cause a similar alteration. nih.gov

Caspase Activation : Despite these differences, both organic and inorganic mercurials are capable of activating the caspase cascade, a central execution pathway of apoptosis. nih.gov

While direct studies on this compound are not available, as an organomercurial, it is hypothesized to induce apoptosis through a pathway more similar to that of methylmercury, involving mitochondrial stress, ROS production, and potential cytochrome c release. nih.govmdpi.com The induction of apoptosis by mercury compounds has been observed to be more pronounced in immature cells, suggesting a dependency on the developmental stage of the cell. nih.gov

Apoptotic EventMethylmercury Chloride (MeHgCl)Mercuric Chloride (HgCl₂)Reference
Mitochondrial Permeability TransitionYesYes nih.gov
Cytosolic Cytochrome c IncreaseYesNo nih.gov
Bcl-2 Protein ElevationNoYes nih.gov
Caspase Cascade ActivationYesYes nih.gov

Theoretical Models of Organic Mercurial Decomposition and Mercury Ion Release

The toxicological profile of any organomercurial, including this compound, is fundamentally linked to the stability of its mercury-carbon (Hg-C) bond. The cleavage of this bond releases the more reactive mercuric ion (Hg²⁺), which can then interact with cellular components. researchgate.netacs.org Theoretical and computational models are crucial for understanding the mechanisms and energetics of this decomposition.

Quantum mechanical methods have been successfully applied to model the decomposition of simpler organomercurials like methylmercury. acs.org These models calculate spectral transition energies and bond strengths to predict how the molecule will break apart under certain conditions, such as exposure to light (photodecomposition). acs.org

Key insights from these theoretical models include:

Bond Weakness : The Hg-C bond is identified as the weakest linkage in the molecule. The highest occupied molecular orbital (HOMO) is typically Hg-C σ-bonding, while the lowest unoccupied molecular orbital (LUMO) is Hg-C σ-antibonding. acs.org

Photolytic Cleavage : Excitation by UV light populates the antibonding orbital, which significantly weakens the Hg-C bond and can lead to its dissociation. acs.org For example, methylmercury chloride is predicted to decompose into a methyl radical (CH₃•) and a mercuric chloride radical (HgCl•). acs.org

Protolytic Cleavage : In addition to photolysis, the Hg-C bond can be broken through protolysis, a reaction involving a proton (H⁺). nih.govnih.gov This pathway is relevant in biological systems and has been studied in the context of bacterial detoxification enzymes like organomercurial lyase (MerB), which catalyzes the cleavage of the Hg-C bond. researchgate.netacs.org

These theoretical frameworks would be directly applicable to modeling the decomposition of this compound. Such models would predict the conditions under which the Hg-C bond in this compound would cleave, releasing the mercuric ion and the organic theophylline-derived ligand.

Once the mercuric ion (Hg²⁺) is released from the parent organomercurial compound, its behavior, solubility, and bioavailability are highly dependent on the pH of the surrounding medium. nih.govresearchgate.net The prevailing hypothesis is that pH dictates the chemical form (speciation) of the dissolved mercury, which in turn controls its environmental mobility and interaction with biological systems. researchgate.netresearchgate.net

Experimental studies have consistently validated this hypothesis. Research on mercury release from soils shows a clear trend where increasing pH leads to an increased flux of mercury emission. nih.govresearchgate.net This is because at higher pH values, Hg²⁺ reacts with hydroxide (B78521) ions (OH⁻) to form various hydroxy complexes. researchgate.net

The speciation of the Hg(II) ion in an aqueous solution as a function of pH can be summarized as follows:

Acidic pH (< 3) : The dominant species is the free aquated mercuric ion, Hg²⁺.

Mildly Acidic to Neutral pH (3-6) : Hydroxy complexes such as Hg(OH)⁺ and the neutral species Hg(OH)₂ begin to form and become dominant. researchgate.net

Alkaline pH (> 7) : The neutral Hg(OH)₂ is the predominant species, and at very high pH, the anionic complex [Hg(OH)₃]⁻ may form. researchgate.net

Experimental reassessment confirms that these pH-driven changes in speciation have significant consequences. For example, the formation of neutral or anionic complexes can alter the adsorption of mercury onto soil particles and organic matter, thereby influencing its release into the environment. nih.govresearchgate.net Therefore, any experimental analysis of this compound decomposition must carefully control and measure pH, as it is a critical variable governing the fate of the released mercury ion.

pH RangePredominant Aqueous Hg(II) SpeciesReference
&lt; 3Hg²⁺ researchgate.net
3 - 6Hg(OH)⁺, Hg(OH)₂ researchgate.net
&gt; 7Hg(OH)₂ researchgate.net

Chemical Synthesis and Structure Activity Relationship Sar Elucidations

General Synthetic Strategies for Organomercury Compounds in Academic Research

The synthesis of organomercury compounds in a research context involves several established methods for forming a stable carbon-mercury (C-Hg) bond. slideshare.net These compounds are often valued as stable, readily available synthetic intermediates that can tolerate a wide variety of functional groups and reaction conditions. nih.govmdpi.com

Common synthetic strategies include:

Direct Mercuration: This method involves the direct reaction of a hydrocarbon with a mercury(II) salt. slideshare.net Aromatic and heterocyclic compounds, particularly those rich in electrons, can undergo electrophilic substitution where a hydrogen atom is replaced by a mercuric salt group (e.g., -HgCl, -HgOAc). nih.govresearchgate.net The electrophilicity of the mercuric salt is a key factor; more electrophilic salts like mercuric acetate (B1210297) or trifluoroacetate (B77799) are often used, followed by the addition of chloride salts to precipitate the less soluble but more stable chloromercurio derivatives. nih.gov

Oxymercuration: The oxymercuration reaction is a classic method used to synthesize organomercurials from alkenes. nih.gov The reaction of an alkene with a mercuric salt (like mercuric acetate) in an aqueous or alcoholic solvent leads to the addition of a hydroxyl or alkoxy group to one carbon of the double bond and a mercury group to the other. acs.org This strategy has been employed to create structurally simple yet chemically robust organomercury haptens for research purposes. nih.govacs.orgnih.gov

Transmetalation: Organomercurials are frequently used as intermediates in the synthesis of other organometallic compounds through transmetalation reactions. mdpi.comamazonaws.com This involves the transfer of the organic group from mercury to another metal.

Structural Determinants of Biological Interaction Potency within Organomercurial Classes

The biological activity of organomercurial compounds is intrinsically linked to their chemical structure. The general formula for these compounds is RHgX, where 'R' represents an organic moiety (such as alkyl, aryl, or alkoxyalkyl) and 'X' is an anionic group. osti.gov The nature of these components dictates the compound's stability, reactivity, and how it interacts with biological systems.

The fundamental mechanism of action for many organomercurials is the cleavage of the C-Hg bond to release a mercuric ion (Hg²⁺). osti.gov This ion readily interacts with sulfhydryl (-SH) groups in enzymes and other proteins, which is a primary source of their biological effects. osti.govoup.com

The organic moiety (R) plays a critical role in this process:

Stability and Release Rate: The stability of the C-Hg bond, and consequently the rate at which the Hg²⁺ ion is released, is determined by the nature of the organic group. osti.gov The structure of this moiety dictates the kinetics of ion release, which in turn influences the compound's potency.

Lipophilicity: The organic portion of the molecule provides lipophilic character, which aids in its ability to penetrate biological membranes and reach its target sites. osti.gov

Complexation Effects: The interaction of organomercurials with other molecules, such as dissolved organic matter (DOM) in natural systems, can also influence mercury's fate. Mercury complexed to DOM can be more labile compared to other metals, potentially affecting its availability for biological interaction. core.ac.uk The structure and concentration of the organic matter can inhibit or enhance mercury release. researchgate.net

Structure-Activity Relationship (SAR) studies compare different organomercurial structures to identify the chemical features responsible for their potency. Organomercurials are broadly classified into alkyl, aryl, and alkoxyalkyl compounds, each with distinct properties. osti.gov

Key structural factors influencing activity include:

The Organic Group (R): As discussed, the type of organic group is paramount. Arylmercurials like phenylmercuric acetate (PMA) have been noted for their potent activity. osti.gov Mercurophylline itself is an example of a more complex alkoxyalkyl type. medkoo.commedkoo.com

The Anionic Group (X): The anionic moiety (e.g., chloride, acetate) can influence the compound's solubility and reactivity.

Organomercurial ClassGeneral StructureKey Structural FeaturesInfluence on Reactivity/Potency
AlkylmercurialsAlkyl-Hg-XSimple or substituted alkyl chain.Generally possess a stable C-Hg bond; reactivity varies with alkyl substitution. osti.gov
ArylmercurialsAryl-Hg-XAromatic ring attached to mercury.The electronic properties of the aryl ring influence C-Hg bond stability. Phenylmercuric acetate is a potent example. osti.gov
AlkoxyalkylmercurialsR-O-R'-Hg-XContain an ether linkage in the organic moiety.Often complex structures, as seen in this compound. The presence of heteroatoms allows for potential intramolecular coordination. osti.govmedkoo.com
Heterocyclic MercurialsHeterocycle-Hg-XMercury is bonded directly to a heterocyclic ring.Reactivity is influenced by the nature of the heterocycle and its substituents. Electron-donating groups can facilitate synthesis and alter reactivity. nih.gov

Analog Synthesis and Molecular Modification for Mechanistic Probing

The synthesis of analogs—molecules with systematic structural modifications—is a fundamental strategy in medicinal chemistry and chemical biology for probing mechanisms of action and refining structure-activity relationships. nih.govresearchgate.net By altering specific parts of a molecule and observing the resulting changes in activity, researchers can deduce the functional importance of different structural motifs. This approach allows for the separation of different biological effects and the design of more selective compounds. researchgate.net

Heterocyclic chemistry is of immense importance as the majority of known molecules, particularly those with biological relevance, are heterocyclic. ethernet.edu.et In the context of organomercurials, modifying the heterocyclic components or the linkages between them provides a route to understanding their chemical behavior.

Research in this area has explored:

Mercuration of Heterocycles: The direct mercuration of various heterocyclic systems, including those related to components of this compound like theophylline (B1681296) (a purine (B94841) derivative), has been studied. nih.govmdpi.com The presence of electron-donating groups, such as methyl or methoxy (B1213986) groups, on the heterocyclic ring can facilitate the electrophilic substitution reaction with mercuric salts. nih.gov

Analytical Methodologies for Research Applications

Spectroscopic Techniques for Mercury Quantification in Research Samples

Spectroscopic methods are fundamental for the quantification of mercury due to their high sensitivity and specificity. These techniques measure the interaction of electromagnetic radiation with mercury atoms.

Atomic Absorption Spectroscopy (AAS) is a cornerstone for determining trace elements like mercury in diverse samples. olympianwatertesting.com The technique is highly sensitive and can be applied to a wide array of elements, yielding precise results. olympianwatertesting.com For mercury-containing pharmaceuticals, specific AAS procedures have been developed that offer excellent sensitivity compared to older compendial assays. nih.gov

A prevalent and powerful iteration is Cold-Vapor Atomic Absorption Spectrometry (CV-AAS), which is well-suited for total mercury determination. researchgate.net In this method, mercury ions (Hg²⁺) are chemically reduced to elemental mercury (Hg⁰), which is volatile at room temperature. The resulting mercury vapor is then purged from the sample and carried into a quartz cell in the light path of the spectrophotometer for measurement. researchgate.netusgs.gov Researchers have used this technique to differentiate between inorganic and total mercury in biological materials by employing different conditions. rsc.org For instance, by keeping the quartz cell at room temperature, only inorganic mercury is detected, while heating the cell allows for the determination of total mercury. rsc.org

Electrothermal atomization, particularly with a graphite (B72142) furnace (GF-AAS), is another approach used for mercury determination in pharmaceutical products. rsc.orgresearchgate.net This method can require a chemical modifier, such as palladium chloride, to stabilize the analyte during the analysis and prevent premature loss. rsc.orgresearchgate.net

Table 1: Comparison of AAS-Based Research Methods for Mercury Determination

Analytical Method Principle Sample Type / Application Key Findings / Detection Limit Citations
Vapor Phase AAS Protic acid cleavage followed by reduction of Hg²⁺ and vapor phase AAS. Mercury-containing pharmaceuticals. Offers excellent sensitivity compared to standard compendial assays. nih.gov
Electrothermal AAS Extraction with dithizone (B143531) into chloroform, followed by atomization in a carbon rod atomizer. Organic mercurial preservatives and bactericides in pharmaceuticals. Sensitivity of 1.1 x 10⁻¹⁰ g for 1% absorption; linear range of 0.2–2.0 µg/mL. rsc.orgpsu.edu
CV-AAS with Temperature Control Samples treated with tetramethylammonium (B1211777) hydroxide (B78521) (TMAH); Hg determined at room temperature (inorganic) and with a heated quartz cell (total). Biological materials. Detection limits of 0.025 µg/g for inorganic Hg²⁺ and 0.13 µg/g for total Hg. rsc.org

Spectrophotometric and colorimetric methods are widely used for mercury analysis due to their simplicity, cost-effectiveness, and the visibility of the results, which can sometimes be read by the naked eye. pensoft.netarabjchem.org These techniques are based on the reaction between mercury ions and a specific chromogenic reagent to form a colored complex, where the intensity of the color is proportional to the mercury concentration. pensoft.netpnrjournal.com

A classic reagent for the spectrophotometric determination of mercury is diphenylthiocarbazone (dithizone), which forms an orange chelate with mercury(II) in a slightly acidic aqueous solution, with an absorption maximum at 488 nm. researchgate.net More recent research has focused on developing novel reagents and sensor-based systems for improved selectivity and sensitivity. For example, a method using an azo ligand derived from 4,5-bis(4-methoxyphenyl) imidazole (B134444) was developed, forming a violet complex with Hg(II) that absorbs at 546 nm. pnrjournal.com

The development of paper-based sensors represents a significant advancement, allowing for simple, in-situ analysis without extensive sample preparation. pensoft.net These sensors often utilize colorimetric or fluorescent changes upon interaction with mercury ions. pensoft.net

Table 2: Examples of Spectrophotometric and Colorimetric Assays for Mercury

Method / Reagent Principle Wavelength (λmax) Limit of Detection (LOD) Citations
Diphenylthiocarbazone (Dithizone) Forms an orange chelate with Hg(II) in a slightly acidic aqueous-dioxane medium. 488 nm Sandell's sensitivity of 0.015 µg/cm². researchgate.net
Azo Ligand Derivative Chelation of Hg(II) with an azo ligand derived from 4,5-bis(4-methoxyphenyl) imidazole forms a violet complex. 546 nm 0.190 µg/mL pnrjournal.com
Lignosulfonate-Capped Silver Nanoparticles (L-AgNPs) Colorimetric detection based on the interaction between L-AgNPs and Hg(II). Not specified Not specified tandfonline.com

Chromatographic Separations in Complex Biological and Environmental Matrices

Chromatographic techniques are essential for separating mercury species from complex sample matrices, which is crucial for understanding the specific toxicity and behavior of compounds like mercurophylline. tandfonline.com

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the speciation of mercury compounds. spectroscopyonline.com It is often coupled with highly sensitive detectors such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Fluorescence Spectrometry (AFS) to achieve low detection limits. spectroscopyonline.comagriculturejournals.cz A key advantage of HPLC over other methods like Gas Chromatography (GC) is that a chemical derivatization step is often not necessary. tandfonline.com

Reversed-phase HPLC is the most common approach, typically using C8 or C18 columns. tandfonline.com For effective separation of mercury species, the mobile phase is often modified with a complexing agent, usually a thiol-containing compound like 2-mercaptoethanol (B42355) or L-cysteine. agriculturejournals.cz These agents form stable complexes with mercury species, modifying their solubility and chromatographic behavior to enable separation. agriculturejournals.cz This approach has been successfully applied to the speciation of inorganic mercury, methylmercury (B97897), and ethylmercury in food and environmental samples. spectroscopyonline.comresearchgate.net While direct HPLC analysis of this compound is not extensively documented in recent literature, methods developed for other diuretics and organomercurials provide a strong foundation for its analysis. eur.nlnih.gov

Table 3: Research Applications of LC for Mercury Speciation

LC Method Column Mobile Phase Composition Detector Application / Species Separated Limit of Detection (LOD/LOQ) Citations
RP-HPLC Purospher® RP-8e (75 × 4 mm) 0.02 mol/L CH₃COONH₄ + 0.2% (v/v) 2-mercaptoethanol + 1% (v/v) CH₃OH ICP-MS Food samples (fish, vegetables). Separates methylmercury and inorganic mercury. LOQ of 0.3 ng/g for methylmercury and 2 ng/g for inorganic mercury. agriculturejournals.cz
RP-HPLC C18 column 3% (v/v) acetonitrile (B52724) containing 60 mM ammonium (B1175870) acetate-acetic acid (pH 4.5) and 0.1% (v/v) 2-mercaptoethanol. VGAFS Sediment samples. Separates Hg²⁺, methylmercury, and ethylmercury. Not specified spectroscopyonline.com

Electrochemical Detection Methods for Mercury Speciation in Research Settings

Electrochemical techniques offer a simple, rapid, and cost-effective alternative for the determination of mercury. pensoft.net These methods are known for their high sensitivity, portability, and suitability for on-site analysis. pensoft.netmdpi.com The primary techniques used for mercury detection include voltammetry, potentiometry, and amperometry. mdpi.com

Stripping voltammetry, particularly anodic stripping voltammetry (ASV), is a highly sensitive technique for quantifying trace levels of mercury. mdpi.com The method involves a preconcentration step where mercury is deposited onto the working electrode, followed by a stripping step where the deposited mercury is oxidized, generating a current signal proportional to its concentration. mdpi.com The performance of these sensors is critically dependent on the electrode material. While mercury-based electrodes were traditionally used, their toxicity has driven the development of mercury-free alternatives. mdpi.comnih.gov

Modern research focuses on modifying electrode surfaces to enhance performance. Glassy carbon electrodes modified with materials like carbon nanotubes, nanoparticles, or ionic liquids have shown great promise for creating sensitive and selective mercury sensors. researchgate.netrsc.org For instance, a sensor using a glassy carbon electrode modified with tribenzamides and silver nanoparticles demonstrated the ability to detect femtomolar concentrations of mercuric ions using square wave anodic stripping voltammetry (SWASV). rsc.org Another approach combined electrochemical separation by electrolysis with CV-AAS detection, allowing for the speciation of inorganic and methylmercury. researchgate.net

Table 4: Performance of Various Electrochemical Sensors for Mercury Detection

Electrode System Technique Matrix / Application Linear Range Limit of Detection (LOD) Citations
Pt electrode Electrolysis followed by CV-AAS Aqueous solutions Not specified Not specified researchgate.net
CNT/Li⁺/GCE Cyclic Voltammetry (CV) Blood medium 3 x 10⁻³ - 6 x 10⁻² M 3 x 10⁻³ M researchgate.net
Task-Specific Ionic Liquid-Modified Palm Shell Activated Carbon Potentiometry (Ion Selective Electrode) Water samples 1.0 × 10⁻⁹ to 1.0 × 10⁻² M 1 × 10⁻¹⁰ M mdpi.com

Advanced Thermal Analysis for Total Mercury Content in Solid Research Materials

Advanced thermal analysis is a technique for the direct determination of total mercury in solid and liquid samples, eliminating the need for complex and time-consuming sample digestion. mddconsortium.orgusgs.gov The methodology is described in detail in EPA Method 7473. epa.gov

The process involves controlled heating of the sample in a decomposition furnace with an oxygen-rich atmosphere. mddconsortium.orgepa.gov This thermal decomposition liberates mercury vapor and other combustion products. The gas stream is then passed over a catalyst that traps interfering substances like halogens and nitrogen/sulfur oxides. epa.gov The remaining vapor, containing the mercury, is carried to an amalgamator cell, which contains a gold trap that selectively captures the mercury. mddconsortium.orgspeciation.net After all other gases are flushed from the system, the amalgamator is heated rapidly, releasing the trapped mercury vapor as a concentrated pulse. epa.gov This vapor then flows into an absorbance cell of an atomic absorption spectrophotometer for quantification at 253.7 nm. mddconsortium.orgepa.gov The entire process for a single sample can be completed in approximately 5 minutes. mddconsortium.org

Furthermore, thermal desorption analysis can provide information about different mercury fractions in a sample. speciation.net By slowly raising the temperature and monitoring the release of mercury, a thermogram with different peaks is produced. These peaks can potentially be assigned to different mercury species based on their distinct desorption temperatures. speciation.net

Table 5: Reported Temperature Ranges for Thermal Release of Mercury Species

Mercury Species / Fraction Temperature Range (°C) Source Context Citations
HgCl₂ 100 - 250 Soils and Ores speciation.net
Methylmercury 150 - 300 Soils and Ores speciation.net
HgO 250 - 400 Soils and Ores speciation.net
HgS (Metacinnabar) 300 - 550 Soils and Ores speciation.net

Method Development for Ultra-Trace Mercury Determination in Experimental Systems

The determination of mercury at ultra-trace levels is critical in experimental systems designed to investigate the environmental fate, transport, and biological interactions of mercurial compounds like this compound. Modern analytical methods have evolved to achieve exceptionally low detection limits, ensuring the accuracy of research findings.

Advanced spectrometric techniques are at the forefront of ultra-trace mercury analysis. These methods are favored for their sensitivity and specificity. pensoft.net

Cold Vapor Atomic Absorption Spectrometry (CV-AAS): In this technique, mercury ions in a sample are chemically reduced to elemental mercury. This volatile elemental mercury is then purged from the sample matrix and carried into a measurement cell where its absorption of light at a specific wavelength is measured. The amount of light absorbed is proportional to the concentration of mercury in the sample. researchgate.net

Cold Vapor Atomic Fluorescence Spectrometry (CV-AFS): Similar to CV-AAS in the sample preparation stage, CV-AFS measures the fluorescence emitted by excited mercury atoms. This method is known for its extreme sensitivity and is often employed for determining mercury at very low concentrations in environmental and biological samples. pacelabs.com

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is a powerful technique for elemental analysis, capable of detecting metals at ultra-trace levels. It uses an inductively coupled plasma to ionize the sample, and then a mass spectrometer separates and quantifies the ions. pensoft.net

Direct Analysis by Thermal Decomposition: This method avoids the need for a separate sample pretreatment process. The sample is heated, and the mercury is vaporized, then detected. While simple, it may not be suitable for analyzing a large number of samples. pensoft.net

To ensure the integrity of results at ultra-trace levels, stringent sample handling protocols are essential. The use of ultra-clean sampling techniques, as outlined in EPA Method 1669, and analysis in clean room conditions are standard practices to prevent sample contamination. pacelabs.com

Biosensors represent an emerging area in ultra-trace mercury detection. For instance, a biosensor utilizing Chlorella sp. has been developed for the amperometric determination of mercury ions in a continuous flow system. This system has demonstrated high selectivity and reproducibility for measuring bioavailable mercury in aqueous solutions. rsc.org

Table 1: Modern Analytical Techniques for Ultra-Trace Mercury Determination

Analytical TechniquePrincipleCommon Applications
Cold Vapor Atomic Absorption Spectrometry (CV-AAS)Measurement of light absorption by elemental mercury vapor. researchgate.netEnvironmental and biological samples. researchgate.net
Cold Vapor Atomic Fluorescence Spectrometry (CV-AFS)Measurement of fluorescence from excited mercury atoms. pacelabs.comWater, sediment, and tissue samples requiring very low detection limits. pacelabs.com
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)Ionization of the sample in plasma followed by mass spectrometric detection. pensoft.netMulti-elemental analysis in various matrices. pensoft.net
Direct Thermal Decomposition AnalysisVaporization of mercury by heating followed by detection. pensoft.netVarious matrices, offering simplified sample preparation. pensoft.net
BiosensorsUse of biological components for the detection of mercury ions. rsc.orgAqueous solutions for bioavailable mercury measurement. rsc.org

Techniques for Isolation, Purification, and Quantification of Mercurial Compounds from Research Matrices

Isolating, purifying, and quantifying specific mercurial compounds like this compound from complex research matrices such as biological tissues, environmental samples, or pharmaceutical preparations is a multi-step process. The choice of technique depends on the nature of the matrix and the research objectives.

The initial step often involves sample preparation , which can include wet digestion to break down the organic matrix and release the mercury. env.go.jp For speciation analysis, which aims to identify and quantify different forms of mercury, extraction techniques are employed. Solvent extraction using reagents like dithizone has been a common method. env.go.jp

Chromatographic techniques are essential for the separation of different mercurial compounds from a mixture. These methods separate compounds based on their differential distribution between a stationary phase and a mobile phase. pensoft.net

Gas Chromatography (GC): Often coupled with detectors like an electron capture detector (ECD), GC is used for the analysis of volatile mercury compounds. env.go.jp

High-Performance Liquid Chromatography (HPLC): HPLC is versatile and can be used to separate a wide range of non-volatile and thermally labile compounds. When coupled with a sensitive detector like ICP-MS, it allows for the speciation of different mercury compounds.

Quantification is typically achieved using the sensitive detection methods described in the previous section (CV-AAS, CV-AFS, ICP-MS) after the isolation and separation steps. pensoft.netresearchgate.net

Table 2: Methodologies for Isolation, Purification, and Quantification

StepTechniqueDescription
Sample Preparation Wet DigestionAcid digestion to break down the sample matrix and convert all mercury forms to Hg(II). env.go.jp
Solvent ExtractionUse of a solvent and a chelating agent (e.g., dithizone) to selectively extract mercury compounds. env.go.jp
Isolation & Separation Gas Chromatography (GC)Separates volatile mercury compounds based on their boiling points and interactions with the stationary phase. env.go.jp
High-Performance Liquid Chromatography (HPLC)Separates non-volatile compounds in a liquid mobile phase.
Quantification Spectrometric Methods (AAS, AFS, ICP-MS)Highly sensitive detection and quantification of the separated mercury compounds. pensoft.net

Historical Analytical Protocols for this compound and Mercury Content Determination

Historically, the analysis of this compound and its mercury content relied on classical wet chemistry and early instrumental methods that were less sensitive than today's techniques.

One of the historical methods for the determination of mercury in this compound was the U.S.P. (United States Pharmacopeia) method . dss.go.th This likely involved a titrimetric or gravimetric procedure following the decomposition of the organomercurial.

Early colorimetric and spectrophotometric methods were also employed for mercury analysis. pensoft.net These methods involved reacting mercury with a chromogenic reagent to produce a colored complex, the intensity of which could be measured to determine the mercury concentration. pensoft.net An example of such a reagent is dithizone, which forms a colored complex with mercury that can be extracted into an organic solvent and measured spectrophotometrically. env.go.jp

For the analysis of the organic portion of the molecule or the intact drug, methods such as titration were used. For instance, methods involving titration with iodine or perchloric acid in a non-aqueous solvent were developed for similar compounds and could have been adapted for this compound. dss.go.th

Polarography , an electrochemical method, was also available and used for the quantitative analysis of reducible species. dss.go.th It is plausible that polarographic methods were developed for this compound, given its chemical structure.

These historical methods, while foundational, generally required larger sample sizes and had higher detection limits and more potential for interferences compared to modern instrumental techniques.

Table 3: Historical Analytical Protocols

Method TypeSpecific TechniquePrinciple
Compendial Method U.S.P. MethodLikely a titrimetric or gravimetric analysis following sample decomposition. dss.go.th
Spectrophotometry Colorimetric Analysis (e.g., with Dithizone)Formation of a colored mercury complex, with concentration determined by light absorbance. pensoft.netenv.go.jp
Titrimetry Acid-Base or Redox TitrationsVolumetric analysis to determine the amount of a substance by reacting it with a solution of known concentration. dss.go.th
Electrochemistry PolarographyMeasurement of the current resulting from the reduction or oxidation of a substance at a dropping mercury electrode. dss.go.th

Broader Contextual Research Implications

Contribution to Understanding Heavy Metal Biochemical Interactions and General Toxicological Mechanisms

The study of mercurophylline and other organomercurials has been instrumental in elucidating the biochemical and toxicological effects of heavy metals on biological systems. These compounds served as models to explore how metals like mercury interact with cellular components, leading to both therapeutic and adverse effects.

Role in Studies of Oxidative Stress and Enzyme Inactivation by Metals

Research involving mercury, the active component of this compound, has significantly advanced the understanding of how heavy metals induce oxidative stress. Heavy metals are known to generate reactive oxygen species (ROS), leading to cellular damage. researchgate.netnih.govnih.gov This process can weaken the body's antioxidant defense systems and inactivate essential enzymes. researchgate.netnih.govnih.gov Mercury, for instance, can trigger the production of ROS, which are key components of cellular respiration but can become harmful when their production is excessive due to stressors like pollutants. nih.gov This overproduction can lead to the inhibition of important antioxidant enzymes such as superoxide (B77818) dismutase (SOD). nih.gov The interaction of heavy metals with sulfhydryl groups in proteins is a key mechanism of their toxicity, leading to enzyme inactivation and potentiation of cellular damage. nih.gov

Insights into Macromolecular Binding Selectivity of Heavy Metals

Studies on heavy metals, including mercury, have provided critical insights into their selective binding to macromolecules. Heavy metals can disrupt the normal function of proteins by binding to functional groups like thiols, catalyzing the oxidation of amino acid side chains, interfering with protein folding, or displacing essential metal ions in enzymes. mdpi.com The specific chemical composition of certain materials, such as ion exchange resins, allows for a high affinity and selective binding to mercury, a principle that has applications in various industrial and environmental settings. aiktechnik.ch The way metal ions interact with proteins is crucial for understanding the molecular basis of their impact on health. mdpi.com While some heavy metals share similar toxic mechanisms like inducing oxidative stress, others exhibit selective binding to specific macromolecules. researchgate.netnih.govnih.gov

Role in the Development of Pharmacological Research Paradigms and Experimental Design

The development and study of mercurial diuretics like this compound played a role in shaping pharmacological research. The serendipitous discovery of the diuretic effects of organomercurials, initially used as anti-syphilis agents, highlights a historical paradigm in drug discovery where unexpected observations led to new therapeutic applications. nih.gov The practice of combining the mercurial compound with theophylline (B1681296) to enhance diuretic effects and reduce local toxicity set a precedent for combination therapy in drug development. ahajournals.orgpsu.edu Furthermore, the investigation into the mechanisms of action of these diuretics, utilizing techniques like clearance studies and micropuncture, contributed to the refinement of experimental designs for evaluating renal drug action. annualreviews.org

Fundamental Research on Antagonism of Organomercurial Actions in Experimental Models

Research into counteracting the effects of organomercurials has been a focus of experimental toxicology. Studies have explored the use of antagonists to mitigate the actions of these compounds. For example, in vitro microperfusion studies demonstrated that p-chloromercuribenzoate could reverse the effects of the mercurial diuretic mersalyl (B1676301) on the thick ascending limb of Henle's loop. annualreviews.org This line of research is fundamental to understanding the mechanisms of heavy metal toxicity and developing potential antidotes.

Significance in the Historical Discourse on Renal Physiology Research

Organomercurial diuretics, including this compound, hold a significant place in the history of renal physiology research. Their use prompted extensive investigation into the mechanisms of urine formation and electrolyte transport within the kidney. japi.orgnumberanalytics.comnumberanalytics.com Before the advent of more modern diuretics, the study of how mercurials induced diuresis by reducing sodium reabsorption in the ascending loop of Henle provided crucial insights into the function of this part of the nephron. annualreviews.orgwikipedia.org The diuretic properties of organic mercurials were first noted in 1919 and they remained important in the treatment of edema for four decades. japi.orgamazonaws.com The progression from early inorganic mercury compounds to more refined organic mercurials like mersalyl, and eventually to non-mercurial diuretics, mirrors the evolution of our understanding of kidney function and the development of safer and more effective diuretic therapies. japi.orgwikipedia.orgamazonaws.com The historical context of diuretic development, from the use of mercurous chloride to the synthesis of chlorothiazide (B1668834), illustrates the scientific journey toward understanding and manipulating renal physiological processes. nih.gov

Q & A

Q. How can researchers leverage historical toxicity data to refine safe dosing guidelines for this compound in translational studies?

  • Methodological Answer : Toxicokinetic extrapolation using allometric scaling (e.g., body surface area) from animal data, adjusted for human metabolic clearance. Physiologically based pharmacokinetic (PBPK) models (GastroPlus) simulate human exposure and guide Phase I trial design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.